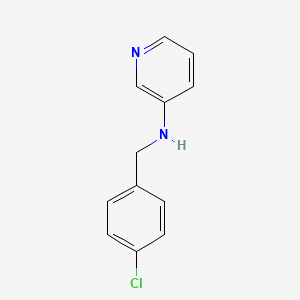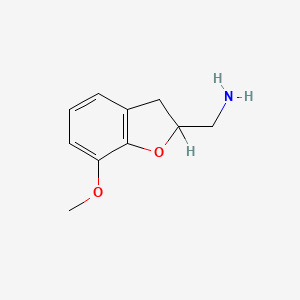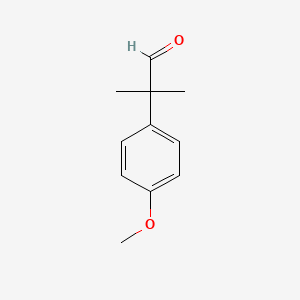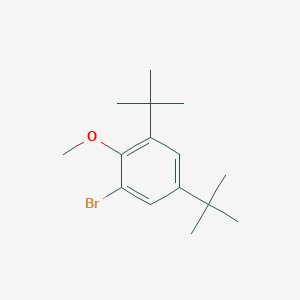![molecular formula C18H22F2N4O5S2 B8755508 N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B8755508.png)
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl]azetidine-1-sulfonamide
Descripción general
Descripción
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl]azetidine-1-sulfonamide is a synthetic compound known for its potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes a pyrimidine ring, azetidine sulfonamide group, and multiple functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl]azetidine-1-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Azetidine Sulfonamide Group: This step involves the reaction of azetidine with sulfonyl chloride under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct orientation and attachment of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the azetidine sulfonamide group, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl]azetidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as a CXCR2 antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with the CXCR2 receptor, a chemokine receptor involved in inflammatory responses. By antagonizing this receptor, the compound can modulate chemokine-mediated signaling pathways, potentially reducing inflammation and related pathological conditions .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3R)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide
- N-[2-[(2,3-difluorophenyl)methyl]thio]-6-[(1R,2S)-2,3-dihydroxy-1-methylpropoxy]-4-pyrimidinyl]-1-azetidinesulfonamide
Uniqueness
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl]azetidine-1-sulfonamide is unique due to its specific combination of functional groups and its potent activity as a CXCR2 antagonist. This makes it particularly valuable for research into chemokine-mediated diseases and inflammatory conditions .
Propiedades
Fórmula molecular |
C18H22F2N4O5S2 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl]azetidine-1-sulfonamide |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23) |
Clave InChI |
QZECRCLSIGFCIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B8755427.png)







![3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8755470.png)





